Cas no 84359-61-5 (9-(3-Bromopropyl)-9H-carbazole)

9-(3-Bromopropyl)-9H-carbazole structure
84359-61-5 structure
Nombre del producto:9-(3-Bromopropyl)-9H-carbazole
Número CAS:84359-61-5
MF:C15H14BrN
Megavatios:288.182363033295
MDL:MFCD11164489
CID:667299
PubChem ID:10732069

9-(3-Bromopropyl)-9H-carbazole Propiedades químicas y físicas

Nombre e identificación

    • 9H-Carbazole, 9-(3-bromopropyl)-
    • 9-(3-BROMOPROPYL)-9H-CARBAZOLE
    • 9-(3-bromopropyl)carbazole
    • N-(3-Bromopropyl)carbazole
    • KJSZNBRGRCCYHF-UHFFFAOYSA-N
    • 9-(3-Bromopropyl)-9H-carbazole (ACI)
    • N-(ω-Bromopropyl)carbazole
    • E78955
    • MFCD11164489
    • B5183
    • 84359-61-5
    • SCHEMBL3223668
    • CS-0378065
    • DTXSID40444141
    • AS-76729
    • 9-(3-Bromopropyl)-9H-carbazole
    • MDL: MFCD11164489
    • Renchi: 1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2
    • Clave inchi: KJSZNBRGRCCYHF-UHFFFAOYSA-N
    • Sonrisas: BrCCCN1C2C(=CC=CC=2)C2C1=CC=CC=2

Atributos calculados

  • Calidad precisa: 287.03096g/mol
  • Carga superficial: 0
  • XLogP3: 4.4
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 287.03096g/mol
  • Masa isotópica única: 287.03096g/mol
  • Superficie del Polo topológico: 4.9Ų
  • Recuento de átomos pesados: 17
  • Complejidad: 233
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Denso: 1.4±0.1 g/cm3
  • Punto de fusión: 54.0 to 58.0 deg-C
  • Punto de ebullición: 419.6±37.0 °C at 760 mmHg
  • Punto de inflamación: 207.6±26.5 °C
  • Presión de vapor: 0.0±1.0 mmHg at 25°C

9-(3-Bromopropyl)-9H-carbazole Información de Seguridad

9-(3-Bromopropyl)-9H-carbazole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5183-200MG
9-(3-Bromopropyl)-9H-carbazole
84359-61-5 98.0%(GC)
200mg
¥160.0 2024-07-20
abcr
AB286869-200 mg
9-(3-Bromopropyl)-9H-carbazole, 95%; .
84359-61-5 95%
200 mg
€148.10 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5183-1G
9-(3-Bromopropyl)carbazole
84359-61-5 98.0%(GC)
1G
¥1150.0 2022-09-28
abcr
AB286869-1g
9-(3-Bromopropyl)-9H-carbazole, 95%; .
84359-61-5 95%
1g
€421.60 2025-02-20
Aaron
AR0056PE-200mg
9H-Carbazole, 9-(3-bromopropyl)-
84359-61-5
200mg
$232.00 2023-12-14
A2B Chem LLC
AC40870-200mg
9-(3-Bromopropyl)-9H-carbazole
84359-61-5 98%
200mg
$126.00 2024-04-19
A2B Chem LLC
AC40870-5g
9-(3-Bromopropyl)-9H-carbazole
84359-61-5 98%
5g
$1134.00 2024-04-19
A2B Chem LLC
AC40870-1g
9-(3-Bromopropyl)-9H-carbazole
84359-61-5 98%
1g
$349.00 2024-04-19
abcr
AB286869-1 g
9-(3-Bromopropyl)-9H-carbazole, 95%; .
84359-61-5 95%
1 g
€421.60 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1448735-1g
9-(3-Bromopropyl)carbazole
84359-61-5 98%
1g
¥1416.00 2024-07-28

9-(3-Bromopropyl)-9H-carbazole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C; cooled
1.2 Reagents: Ammonium hydroxide ;  basified
1.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  2 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
Structure-Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)- propyl]carbazole (Rimcazole) Analogues
Husbands, Stephen M.; et al, Journal of Medicinal Chemistry, 1999, 42(21), 4446-4455

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Acetone ;  45 min
1.2 12 h, 70 °C
Referencia
Hot-exciton harvesting via through-space single-molecule based white-light emission and optical waveguides
Barman, Debasish; et al, Chemical Science, 2022, 13(31), 9004-9015

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 15 h, rt
1.2 Solvents: Water ;  cooled
Referencia
New classes of carbazoles as potential multi-functional anti-Alzheimer's agents
Choubdar, Niloufar; et al, Bioorganic Chemistry, 2019, 91,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Benzene ,  Water
Referencia
Combined phase transfer catalysis and ultrasound to enhance tandem alkylation of azo dyes
Li, Xiang; et al, Tetrahedron, 2002, 58(19), 3747-3753

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Benzene ,  Water ;  overnight, rt
Referencia
Photolytic Release of Carboxylic Acids Using Linked Donor-Acceptor Molecules: Direct versus Mediated Photoinduced Electron Transfer to N-Alkyl-4-picolinium Esters
Sundararajan, Chitra; et al, Organic Letters, 2005, 7(13), 2631-2634

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  3 h, rt
Referencia
Design, synthesis and antifungal activity of carbazole derivatives
Zhu, Shi-Ping; et al, Chinese Chemical Letters, 2014, 25(2), 229-233

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Benzene ,  Water ;  rt
Referencia
Azocarbazole Polymethacrylates as Single-Component Electrooptic Materials
Barrett, Christopher; et al, Macromolecules, 1998, 31(15), 4845-4851

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ;  20 min, rt
1.2 4 d, rt → reflux; reflux → rt
1.3 Reagents: Water
2.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C; cooled
2.2 Reagents: Ammonium hydroxide ;  basified
2.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  2 h, rt
2.4 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
Structure-Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)- propyl]carbazole (Rimcazole) Analogues
Husbands, Stephen M.; et al, Journal of Medicinal Chemistry, 1999, 42(21), 4446-4455

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chloroform ;  2 h, rt
2.1 Reagents: Sodium hydride ,  15-Crown-5 Solvents: Toluene ;  20 min, rt
2.2 4 d, rt → reflux; reflux → rt
2.3 Reagents: Water
3.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C; cooled
3.2 Reagents: Ammonium hydroxide ;  basified
3.3 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Acetonitrile ;  2 h, rt
3.4 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
Structure-Activity Relationships at the Monoamine Transporters and σ Receptors for a Novel Series of 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)- propyl]carbazole (Rimcazole) Analogues
Husbands, Stephen M.; et al, Journal of Medicinal Chemistry, 1999, 42(21), 4446-4455

9-(3-Bromopropyl)-9H-carbazole Raw materials

9-(3-Bromopropyl)-9H-carbazole Preparation Products

9-(3-Bromopropyl)-9H-carbazole Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84359-61-5)9-(3-Bromopropyl)-9H-carbazole
A1051799
Pureza:99%
Cantidad:5g
Precio ($):349.0